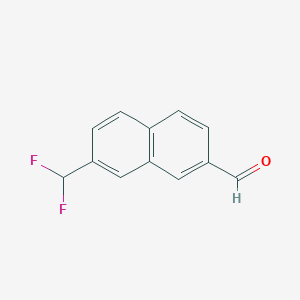

2-(Difluoromethyl)naphthalene-7-carboxaldehyde

Description

2-(Difluoromethyl)naphthalene-7-carboxaldehyde is a fluorinated aromatic compound featuring a difluoromethyl (-CF₂H) group at the 2-position and a carboxaldehyde (-CHO) group at the 7-position of the naphthalene ring. This structure combines the electron-withdrawing effects of fluorine with the reactivity of the aldehyde functional group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the aldehyde enables further derivatization via nucleophilic addition or condensation reactions .

Properties

Molecular Formula |

C12H8F2O |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

7-(difluoromethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H8F2O/c13-12(14)10-4-3-9-2-1-8(7-15)5-11(9)6-10/h1-7,12H |

InChI Key |

LRIWRIKEPKVANS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)C(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Ph₂S/Selectfluor-Mediated Deoxydifluorination

A prominent method involves the deoxydifluorination of 2-hydroxymethylnaphthalene-7-carboxaldehyde using diphenyl sulfide (Ph₂S) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This one-pot reaction proceeds via a sulfonium fluoride intermediate, which facilitates the replacement of the hydroxyl group with a difluoromethyl moiety.

Reaction Conditions :

- Substrate : 2-Hydroxymethylnaphthalene-7-carboxaldehyde

- Reagents : Ph₂S (1.0 equiv), Selectfluor (2.0 equiv), KF (2.0 equiv)

- Solvent : Acetonitrile/toluene (1:1 v/v)

- Temperature : 110°C

- Time : 6 hours

- Yield : 64%

The mechanism involves oxidation of Ph₂S by Selectfluor to generate a reactive Ph₂S⁺-F species, which abstracts a proton from the hydroxymethyl group, forming a carbocation intermediate. Subsequent fluoride attack results in difluoromethyl substitution. This method is notable for avoiding transition-metal catalysts but requires stringent anhydrous conditions.

Limitations and Optimization

- Byproducts : Ph₂SO (10%) and Ph₂SO₂ (79%) are formed during the reaction, necessitating chromatographic purification.

- Scalability : High temperatures and excess Selectfluor may hinder large-scale applications.

- Substrate Scope : Limited to aldehydes with adjacent hydroxyl groups, restricting versatility.

Multi-Step Synthesis via Tetralone Intermediates

Patent-Based Approach for Analogous Compounds

A patented route for synthesizing 7-methoxy-1-naphthalenecarboxaldehyde (a structural analog) involves four steps starting from 7-methoxy-tetralone. Adapting this method for 2-(difluoromethyl)naphthalene-7-carboxaldehyde requires:

- Friedel-Crafts Acylation : Introduce a ketone group at position 7.

- Reduction : Convert the ketone to a hydroxymethyl group.

- Difluoromethylation : Replace hydroxyl with difluoromethyl using Ph₂S/Selectfluor.

- Oxidation : Convert a methyl group to carboxaldehyde via Jones reagent.

Key Challenges :

Comparative Analysis with Direct Methods

| Parameter | Direct Difluoromethylation | Multi-Step Synthesis |

|---|---|---|

| Steps | 1 | 4 |

| Total Yield | 64% | 28–35% |

| Scalability | Moderate | Low |

| Byproduct Complexity | High | Moderate |

| Cost | $$ | $$$$ |

Nucleophilic Difluoromethylation Strategies

Mechanistic Insights

The sulfoximine reagent acts as a masked CF₂ source, releasing difluorocarbene (:CF₂) under basic conditions. This intermediates inserts into the C–H bond adjacent to the aldehyde, followed by oxidation to yield the difluoromethyl group.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)naphthalene-7-carboxaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: 2-(Difluoromethyl)naphthalene-7-carboxylic acid

Reduction: 2-(Difluoromethyl)naphthalene-7-methanol

Substitution: Various substituted naphthalene derivatives depending on the nucleophile used

Scientific Research Applications

2-(Difluoromethyl)naphthalene-7-carboxaldehyde has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)naphthalene-7-carboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Substituent Variation: Fluorine Content and Functional Groups

The table below compares key structural and physicochemical properties of 2-(difluoromethyl)naphthalene-7-carboxaldehyde with analogous compounds:

Key Observations:

- Functional Group Reactivity: The aldehyde in the target compound offers higher reactivity than the methyl or methanol groups in analogs, enabling facile conversion to amines, alcohols, or carboxylic acids.

- Positional Effects : Substitution at the 1-position () versus 2-position (target compound) influences molecular geometry and electronic distribution, affecting docking interactions in drug design .

Pharmacological and Agrochemical Relevance

- Metabolic Stability : The difluoromethyl group in the target compound strikes a balance between the metabolic stability imparted by fluorine and reduced steric bulk compared to trifluoromethyl analogs .

- Agrochemical Applications : Difluoromethyl-substituted carboxamides in (e.g., fluxapyroxad) demonstrate fungicidal activity, suggesting that the target compound’s aldehyde could serve as a precursor to similar bioactive molecules .

- Lipophilicity : The predicted logP of ~2.5 for the target compound indicates moderate lipophilicity, suitable for crossing biological membranes while retaining solubility—a critical factor in drug bioavailability .

Biological Activity

2-(Difluoromethyl)naphthalene-7-carboxaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The difluoromethyl group enhances the lipophilicity and alters the electronic properties of the naphthalene framework, potentially leading to unique interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene core substituted with a difluoromethyl group and a carboxaldehyde functional group. This structural configuration is expected to influence its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C12H9F2O |

| Molecular Weight | 224.20 g/mol |

| Melting Point | Not available |

| Solubility | Moderate in organic solvents |

Preliminary studies suggest that compounds with similar structures exhibit significant inhibitory effects on various enzymes, indicating that this compound may also possess similar properties. The difluoromethyl group enhances hydrogen bonding capabilities, which can improve binding affinity to target proteins or enzymes .

Enzyme Inhibition

Research indicates that compounds with difluoromethyl substitutions can act as potent inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For instance, studies have shown that related compounds exhibit IC50 values in the low micromolar range against COX-1 and COX-2 .

Antimicrobial Activity

The difluoromethyl moiety has been associated with enhanced antibacterial activity. For example, derivatives of related compounds have shown significant inhibition against Gram-positive bacteria such as Mycobacterium smegmatis, suggesting that this compound may also exhibit similar properties .

Anti-inflammatory Activity

Compounds structurally related to this compound have demonstrated notable anti-inflammatory effects. Studies report inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Antibacterial Study : A study evaluated various difluoromethylated naphthalene derivatives against a panel of bacteria. The results indicated that certain derivatives significantly inhibited M. smegmatis, with activity correlating with the presence of the difluoromethyl group .

- Anti-inflammatory Evaluation : In a model assessing the anti-inflammatory activity of similar compounds, one derivative showed an inhibition rate of 93.80% compared to standard treatments, highlighting the potential efficacy of such compounds in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.